

In-Depth Technical Guide to Methyl 2-chloroquinoline-4-carboxylate

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Compound of Interest

Compound Name: *Methyl 2-chloroquinoline-4-carboxylate*

Cat. No.: *B1276467*

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CAS Number: 62482-26-2

This technical guide provides a comprehensive overview of **Methyl 2-chloroquinoline-4-carboxylate**, a heterocyclic building block of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential applications based on the activities of structurally related compounds.

Compound Properties

Methyl 2-chloroquinoline-4-carboxylate is a quinoline derivative characterized by a chloro substituent at the 2-position and a methyl carboxylate group at the 4-position. These features make it a valuable intermediate for further chemical modifications.

| Property | Value | Source |
|-------------------|--|--------|
| CAS Number | 62482-26-2 | N/A |
| Molecular Formula | C ₁₁ H ₈ ClNO ₂ | N/A |
| Molecular Weight | 221.64 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |

Synthesis

The synthesis of **Methyl 2-chloroquinoline-4-carboxylate** is typically achieved through a two-step process starting from 2-hydroxyquinoline-4-carboxylic acid. The first step involves the chlorination of the hydroxyl group, followed by the esterification of the carboxylic acid.

Experimental Protocol: Synthesis of Methyl 2-chloroquinoline-4-carboxylate

Step 1: Synthesis of 2-chloroquinoline-4-carboxylic acid

This procedure is adapted from the general synthesis of 2-chloroquinolines from their corresponding 2-hydroxy precursors.

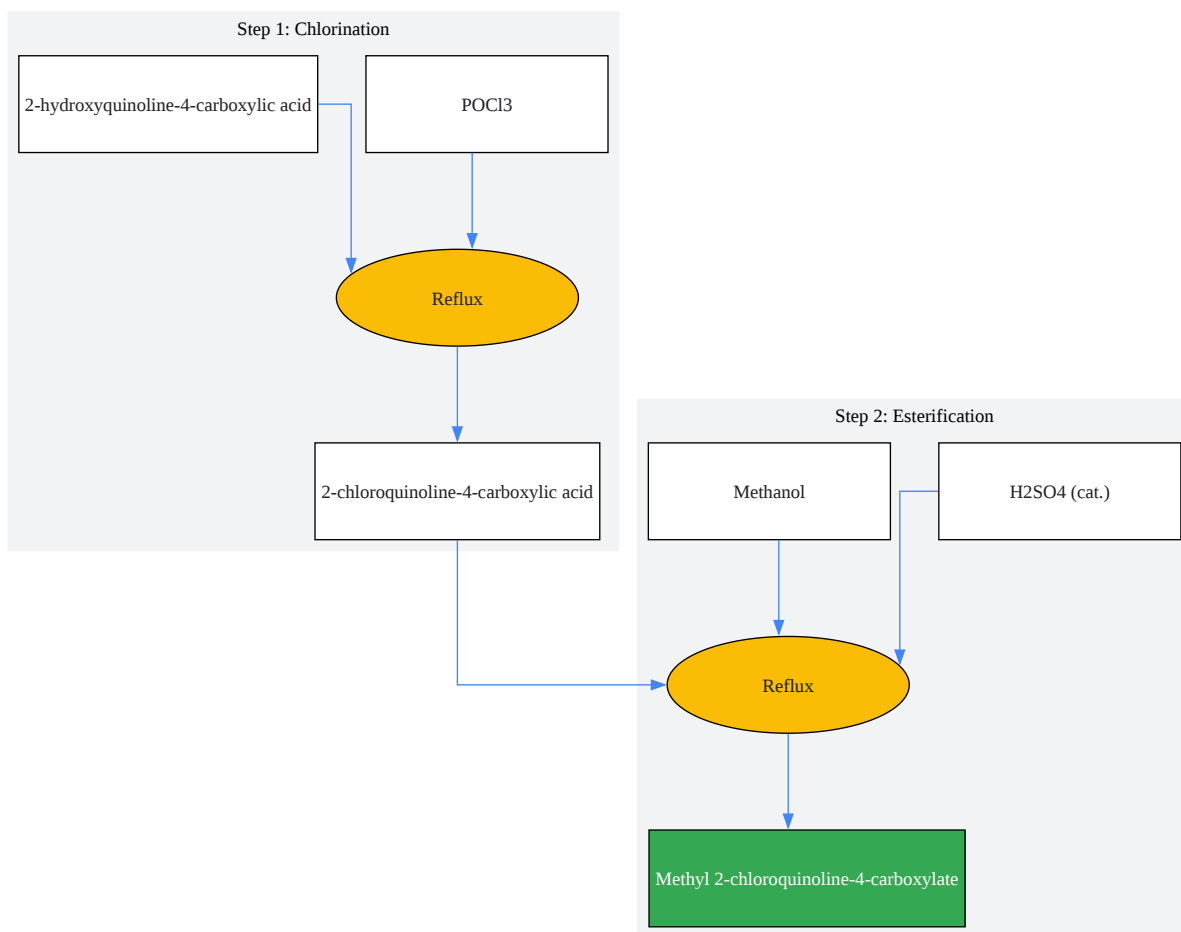
- Materials: 2-hydroxyquinoline-4-carboxylic acid, Phosphorus oxychloride (POCl₃).
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine 2-hydroxyquinoline-4-carboxylic acid with an excess of phosphorus oxychloride.
 - Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion (typically monitored by Thin Layer Chromatography).

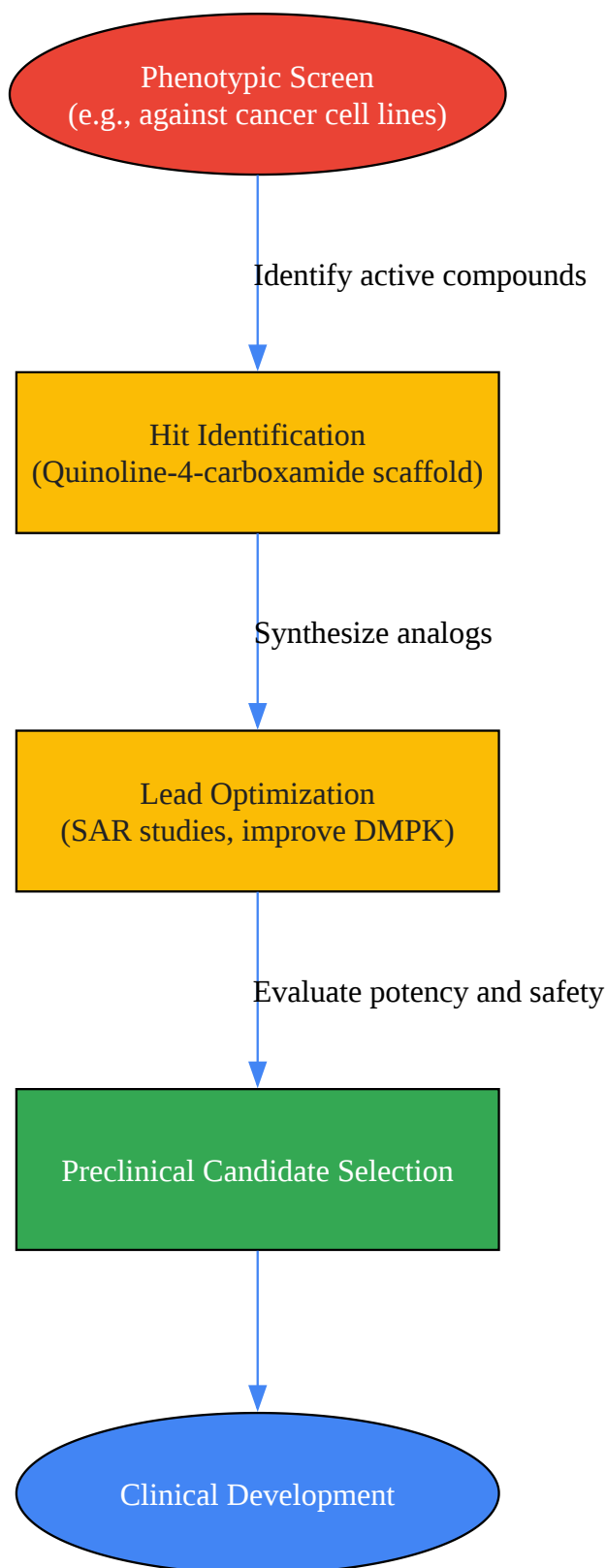
- After the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
- The resulting precipitate, 2-chloroquinoline-4-carboxylic acid, is collected by filtration, washed with cold water, and dried.

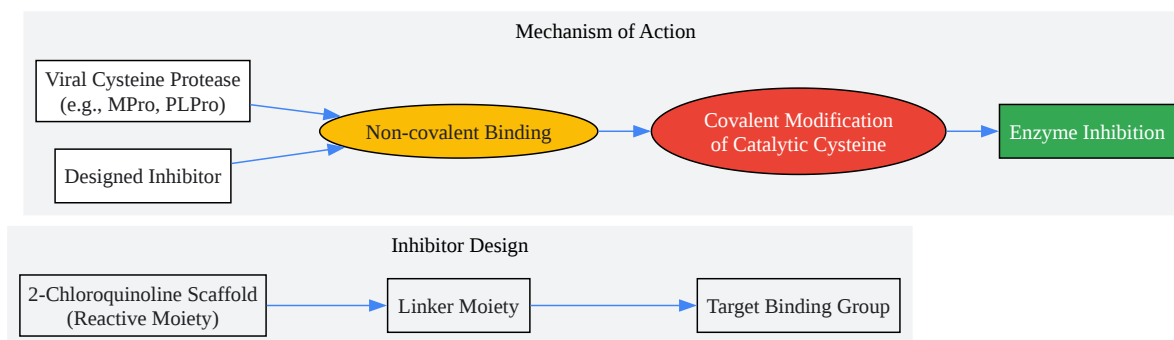
Step 2: Esterification of 2-chloroquinoline-4-carboxylic acid

This is a standard Fischer esterification procedure.

- Materials: 2-chloroquinoline-4-carboxylic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄) or other suitable acid catalyst.
- Procedure:
 - Suspend the dried 2-chloroquinoline-4-carboxylic acid in an excess of methanol.
 - Add a catalytic amount of concentrated sulfuric acid to the suspension.
 - Heat the mixture to reflux until the starting material is fully consumed (monitored by TLC).
 - Cool the reaction mixture and remove the excess methanol under reduced pressure.
 - Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).
 - Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude **Methyl 2-chloroquinoline-4-carboxylate**.
 - Purify the crude product by recrystallization or column chromatography.







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